molecular formula C40H46N4O6 B13402342 9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate

9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate

Cat. No.: B13402342
M. Wt: 678.8 g/mol
InChI Key: ZWVYTYDQAPTXAU-PXLJZGITSA-N
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Description

9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethyl group, a cyclohexyl group, and a chromenyl group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate involves multiple stepsCommon reagents used in these reactions include various amines, acids, and protecting groups to ensure the stability of intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C40H46N4O6

Molecular Weight

678.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C40H46N4O6/c1-25-21-37(45)50-36-23-27(18-19-28(25)36)44(35(38(42)46)17-9-10-20-41)39(47)34(22-26-11-3-2-4-12-26)43-40(48)49-24-33-31-15-7-5-13-29(31)30-14-6-8-16-32(30)33/h5-8,13-16,18-19,21,23,26,33-35H,2-4,9-12,17,20,22,24,41H2,1H3,(H2,42,46)(H,43,48)/t34-,35-/m0/s1

InChI Key

ZWVYTYDQAPTXAU-PXLJZGITSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCCN)C(=O)N)C(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCCN)C(=O)N)C(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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